molecular formula C19H19N3O3S B2526631 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide CAS No. 721431-85-2

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide

Cat. No.: B2526631
CAS No.: 721431-85-2
M. Wt: 369.44
InChI Key: KGGUDPFVITZEKY-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide is a heterocyclic compound, synthesized for its potential applications in various scientific and medical fields. Its structure features a quinoline core, a cyano group, and a furan ring, which together contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through a multi-step process involving the following key stages:

  • Formation of the hexahydroquinoline core: : This typically involves the reaction of an appropriate aldehyde, a β-ketoester, and an amine in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions.

  • Introduction of the furan ring: : The furan-2-yl group is often introduced through a palladium-catalyzed coupling reaction between a furan derivative and a halogenated quinoline intermediate.

  • Cyano group addition: : The cyano group can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with a suitable cyanide source.

  • Thioether formation: : The hexahydroquinoline core is then functionalized to form the thioether linkage by reacting with an appropriate thiol under basic conditions.

  • Cyclopropylacetamide synthesis: : Finally, the N-cyclopropylacetamide moiety is introduced through the reaction of the amine with cyclopropylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods:

Industrial production of this compound would likely scale up the aforementioned synthetic steps using batch or continuous flow processes, with optimization of reaction conditions to ensure high yields and purity. Catalysts and solvents would be chosen for efficiency, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions:

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Oxidation reactions involving the furan ring or the thioether linkage can yield sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to form amines under catalytic hydrogenation conditions.

  • Substitution: : Nucleophilic substitution can modify the quinoline core, introducing various functional groups.

  • Hydrolysis: : The cyclopropylacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon are frequently employed.

  • Substitution: : Reagents like sodium hydride or other strong bases are used for deprotonation steps.

  • Hydrolysis: : Acidic conditions might involve hydrochloric acid, while basic conditions might use sodium hydroxide.

Major Products:

  • Oxidation products: : Sulfoxides and sulfones.

  • Reduction products: : Amines.

  • Substitution products: : Various substituted quinoline derivatives.

  • Hydrolysis products: : Corresponding acids and amines.

Scientific Research Applications

Chemistry:

In chemistry, this compound is studied for its unique structural features and reactivity, contributing to the development of new synthetic methodologies and catalytic processes.

Biology:

In biological research, it serves as a potential lead compound for developing new pharmaceuticals, owing to its bioactive functional groups.

Medicine:

Medicinal chemists explore this compound for its potential therapeutic applications, including antiviral, antimicrobial, and anticancer activities.

Industry:

Industrial applications may include the synthesis of advanced materials or as intermediates in the production of dyes, pigments, and other specialized chemicals.

Mechanism of Action

The compound's biological effects are likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyano and furan groups may facilitate binding to target sites, while the quinoline core contributes to overall molecular stability and activity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-{[3-Cyano-4-(phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide

  • 2-{[3-Cyano-4-(thiophene)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide

  • 2-{[3-Cyano-4-(pyridine)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide

That's your detailed article

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-9-12-17(15-5-2-8-25-15)18-13(3-1-4-14(18)23)22-19(12)26-10-16(24)21-11-6-7-11/h2,5,8,11,17,22H,1,3-4,6-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUDPFVITZEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3CC3)C#N)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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